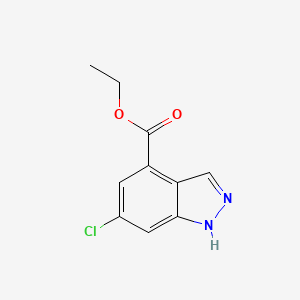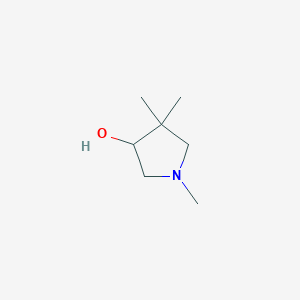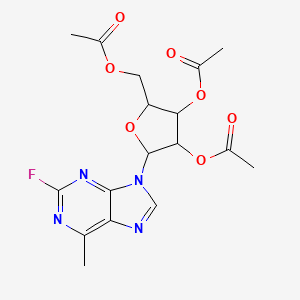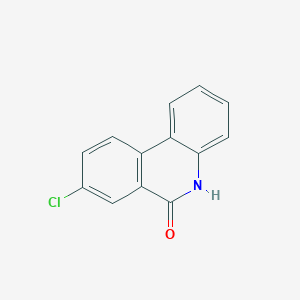
6(5H)-Phenanthridinone,8-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6(5H)-Phenanthridinone, 8-chloro- is a heterocyclic compound with a phenanthridinone core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom at the 8th position of the phenanthridinone ring enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6(5H)-Phenanthridinone, 8-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing in acetic acid or other suitable solvents .
Industrial Production Methods: Industrial production of 6(5H)-Phenanthridinone, 8-chloro- may involve multi-step synthesis processes, starting from readily available raw materials. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 6(5H)-Phenanthridinone, 8-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives .
Aplicaciones Científicas De Investigación
6(5H)-Phenanthridinone, 8-chloro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6(5H)-Phenanthridinone, 8-chloro- involves its interaction with molecular targets such as poly(ADP-ribose) polymerase (PARP). By inhibiting PARP, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death. This mechanism is particularly relevant in cancer cells, where the inhibition of PARP can enhance the efficacy of other chemotherapeutic agents .
Comparación Con Compuestos Similares
6(5H)-Phenanthridinone: The parent compound without the chlorine substitution.
8-Bromo-6(5H)-Phenanthridinone: A similar compound with a bromine atom instead of chlorine.
6(5H)-Phenanthridinone, 8-methyl-: A derivative with a methyl group at the 8th position.
Uniqueness: The presence of the chlorine atom at the 8th position in 6(5H)-Phenanthridinone, 8-chloro- enhances its reactivity and biological activity compared to its non-chlorinated analogs.
Propiedades
Número CAS |
26844-83-7 |
|---|---|
Fórmula molecular |
C13H8ClNO |
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
8-chloro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8ClNO/c14-8-5-6-9-10-3-1-2-4-12(10)15-13(16)11(9)7-8/h1-7H,(H,15,16) |
Clave InChI |
AWRYMEFFWINYLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
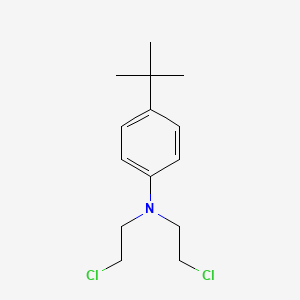

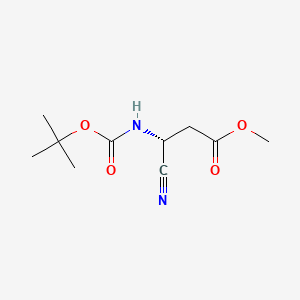
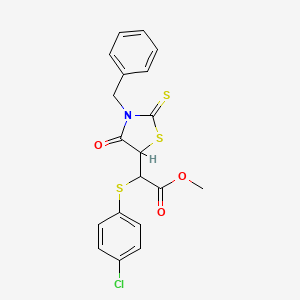
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
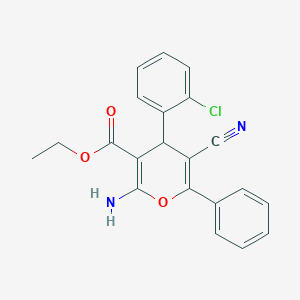
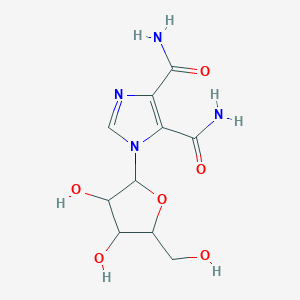
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
